
N'-(2,4-difluorophenyl)-N-ethyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N’-(2,4-difluorophenyl)-N-ethyloxamide” often involves the reaction of isothiocyanates with amines. For example, the title compound N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Aminodifluorosulfinium salts, including derivatives like XtalFluor-E and XtalFluor-M, are highlighted for their selective fluorination capabilities. These reagents exhibit enhanced thermal stability and ease of handling compared to their predecessors (e.g., DAST, Deoxo-Fluor) and do not generate corrosive free-HF, allowing use in standard laboratory settings. Their effectiveness in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides showcases their utility in chemical synthesis (L’Heureux et al., 2010).
Bioorthogonal Chemistry
The development of 4-Formylbenzene diazonium hexafluorophosphate (FBDP) introduces a bioorthogonal aldehyde functionality selectively to tyrosine residues in proteins and peptides. This reagent enables facile conjugation of small molecules or polymers (PEGylation) to proteins, offering a versatile tool for protein modification and labeling applications (Gavrilyuk et al., 2012).
Insecticide Development
Flubendiamide represents a novel class of insecticides with a unique chemical structure, demonstrating exceptional activity against lepidopterous pests, including resistant strains. Its mode of action and safety profile for non-target organisms underline its potential in integrated pest management programs (Tohnishi et al., 2005).
Organic Contaminant Barriers
Research into "tight" nanofiltration (NF) membranes for water reuse applications has shown that NF can be an effective barrier against pharmaceuticals, pesticides, endocrine disruptors, and other organic contaminants. This technology offers a cost-effective and efficient alternative to reverse osmosis (RO), with similar removal performance, highlighting its suitability for addressing organic contaminants in water reuse scenarios (Yangali-Quintanilla et al., 2010).
Advanced Materials and Sensing
Development of stimuli-responsive and reversible fluorescence switches, such as tetra(4-(diethylamino)phenyl)ethene (TPE-4N), demonstrates potential for chemical sensing and environmental monitoring. TPE-4N's aggregation-induced emission (AIE), proton capture capability, and reversible fluorescence switching in response to pH changes, hydrochloride vapor, and temperature variations underline its utility in developing advanced materials for sensing applications (Wang et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c1-2-13-9(15)10(16)14-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGTQSWJBESTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
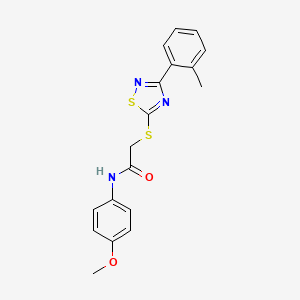

![tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate](/img/structure/B2735393.png)
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)

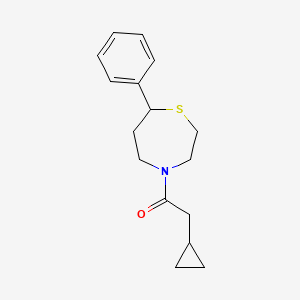

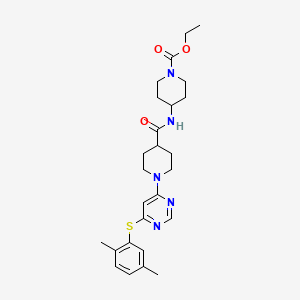
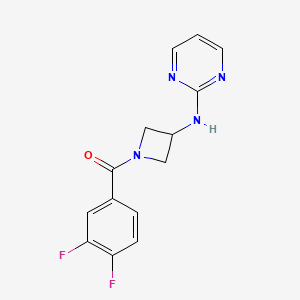
![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)

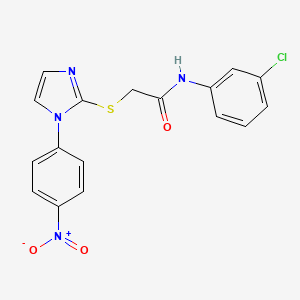
![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2735411.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2735412.png)
